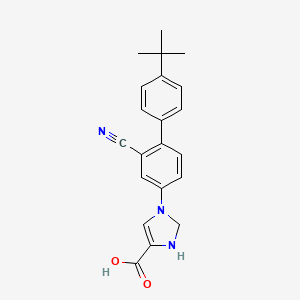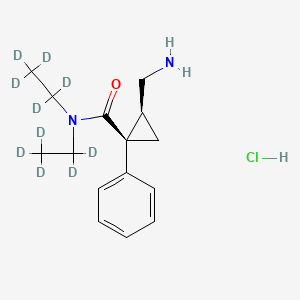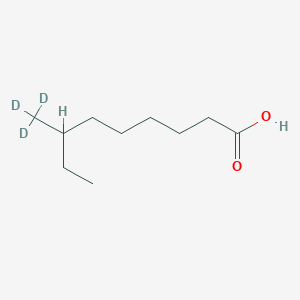
(+/-)-7-Methyl-d3-nonanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-7-Methyl-d3-nonanoic Acid is a deuterated fatty acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and other research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-7-Methyl-d3-nonanoic Acid typically involves the deuteration of nonanoic acid derivatives. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction engineering techniques to achieve efficient deuterium incorporation.
化学反応の分析
Types of Reactions
(+/-)-7-Methyl-d3-nonanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into other functional groups, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the molecule can be replaced with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(+/-)-7-Methyl-d3-nonanoic Acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the incorporation and utilization of fatty acids in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and chemical synthesis.
作用機序
The mechanism of action of (+/-)-7-Methyl-d3-nonanoic Acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium can alter the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets and pathways involved include enzymes and transport proteins that interact with fatty acids.
類似化合物との比較
Similar Compounds
Nonanoic Acid: The non-deuterated version of the compound.
7-Methyl-nonanoic Acid: A similar compound without deuterium labeling.
Deuterated Fatty Acids: Other fatty acids with deuterium incorporation at different positions.
Uniqueness
(+/-)-7-Methyl-d3-nonanoic Acid is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
175.28 g/mol |
IUPAC名 |
7-(trideuteriomethyl)nonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i2D3 |
InChIキー |
TUIJQPRMECGEKA-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CC)CCCCCC(=O)O |
正規SMILES |
CCC(C)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


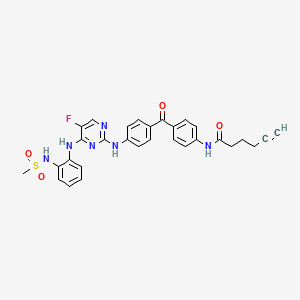
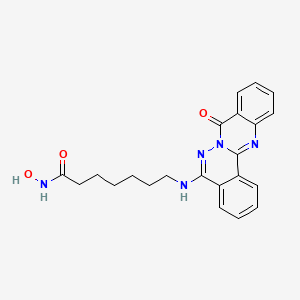
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

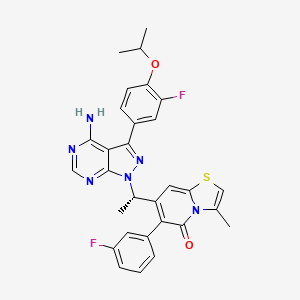
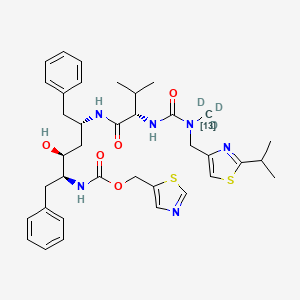
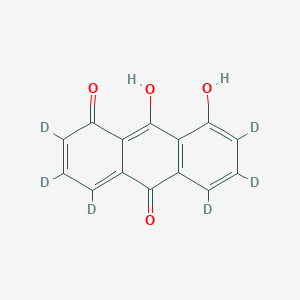
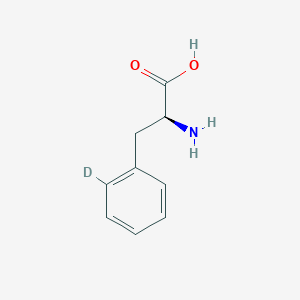
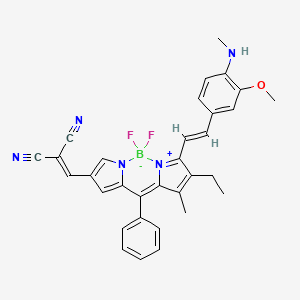
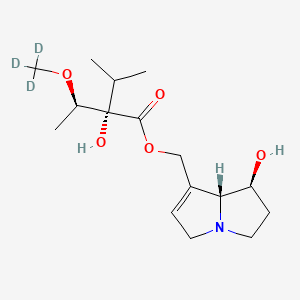
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
